molecular formula C5H10ClO4P B13110565 Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate

Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate

Cat. No.: B13110565
M. Wt: 200.56 g/mol
InChI Key: PWOJOAPENLEMOZ-PLNGDYQASA-N
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Description

Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chlorinated and hydroxylated propene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For instance, the reaction of dimethyl phosphite with 3-chloro-2-hydroxypropene under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. These reactions are conducted in reactors equipped with temperature and pressure control to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate involves its ability to form stable phosphorus-carbon bonds. This stability is due to the resonance stabilization of the phosphonate group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate is unique due to the presence of both a chloro and a hydroxy group on the propene moiety. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler phosphonate esters .

Properties

Molecular Formula

C5H10ClO4P

Molecular Weight

200.56 g/mol

IUPAC Name

(Z)-3-chloro-1-dimethoxyphosphorylprop-1-en-2-ol

InChI

InChI=1S/C5H10ClO4P/c1-9-11(8,10-2)4-5(7)3-6/h4,7H,3H2,1-2H3/b5-4-

InChI Key

PWOJOAPENLEMOZ-PLNGDYQASA-N

Isomeric SMILES

COP(=O)(/C=C(/CCl)\O)OC

Canonical SMILES

COP(=O)(C=C(CCl)O)OC

Origin of Product

United States

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